

Physical and chemical properties of Ethyl 3-chloropyridine-2-carboxylate

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Compound of Interest

Compound Name: Ethyl 3-chloropyridine-2-carboxylate

Cat. No.: B174613

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An In-depth Technical Guide to Ethyl 3-chloropyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **Ethyl 3-chloropyridine-2-carboxylate** (CAS No. 128073-20-1), a key heterocyclic building block in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data in published literature, this document combines confirmed molecular information with estimated properties derived from analogous compounds and general chemical principles. It outlines plausible experimental protocols for its synthesis and purification, discusses expected spectroscopic characteristics, and explores its potential reactivity and applications in drug discovery. This guide is intended to serve as a foundational resource for researchers working with this compound.

Introduction

Ethyl 3-chloropyridine-2-carboxylate is a substituted pyridine derivative featuring a chlorine atom at the 3-position and an ethyl ester at the 2-position. This specific arrangement of functional groups—a halogenated pyridine ring and a carboxylate ester—makes it a versatile

intermediate. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of a chloro substituent provides a handle for further functionalization via cross-coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, opening avenues for diverse molecular designs. This compound and its analogs are of interest for developing novel therapeutic agents, particularly as enzyme inhibitors.^[1]

Physical and Chemical Properties

Specific experimental data for **Ethyl 3-chloropyridine-2-carboxylate** is not widely available. The following tables summarize its core molecular properties and provide estimated physical properties based on data from its isomers and closely related analogs.

Core Molecular Data

Property	Value	Source(s)
Chemical Name	Ethyl 3-chloropyridine-2-carboxylate	[2]
Synonyms	Ethyl 3-chloropicolinate	[3]
CAS Number	128073-20-1	[2][3][4]
Molecular Formula	C ₈ H ₈ ClNO ₂	[3][4]
Molecular Weight	185.61 g/mol	[3][4]
Chemical Structure	(Structure based on IUPAC name)	

Estimated Physical Properties

Disclaimer: The following data are estimates based on isomers such as Ethyl 2-chloronicotinate (CAS 1452-94-4) and Methyl 2-chloropyridine-3-carboxylate (CAS 40134-18-7). Actual experimental values may vary.

Property	Estimated Value	Basis for Estimation
Appearance	Colorless to pale yellow liquid or low-melting solid	General appearance of similar pyridine esters.
Boiling Point	~150 °C at reduced pressure (1 mmHg)	Based on Methyl 2-chloropyridine-3-carboxylate. [5]
Density	~1.3 g/mL at 25 °C	Based on Methyl 2-chloropyridine-3-carboxylate. [5]
Solubility	Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF). Sparingly soluble in water.	General solubility of organic esters.
Refractive Index	~1.537 (at 20 °C)	Based on Methyl 2-chloropyridine-3-carboxylate. [5]

Experimental Protocols

A detailed, peer-reviewed synthesis protocol for **Ethyl 3-chloropyridine-2-carboxylate** is not readily available. However, a plausible synthesis can be designed based on standard esterification procedures for pyridine carboxylic acids.

Plausible Synthesis: Fischer Esterification of 3-Chloropyridine-2-carboxylic Acid

The most direct route involves the Fischer esterification of the corresponding carboxylic acid.

Reaction Scheme: 3-Chloropyridine-2-carboxylic acid + Ethanol $\xrightarrow{\text{(H}^+ \text{ catalyst, Heat)}}$ **Ethyl 3-chloropyridine-2-carboxylate** + Water

Materials:

- 3-Chloropyridine-2-carboxylic acid

- Anhydrous Ethanol (large excess)
- Concentrated Sulfuric Acid (catalytic amount)
- Saturated Sodium Bicarbonate solution
- Brine (saturated Sodium Chloride solution)
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Organic solvents for extraction (e.g., Ethyl Acetate, Dichloromethane)

Procedure:

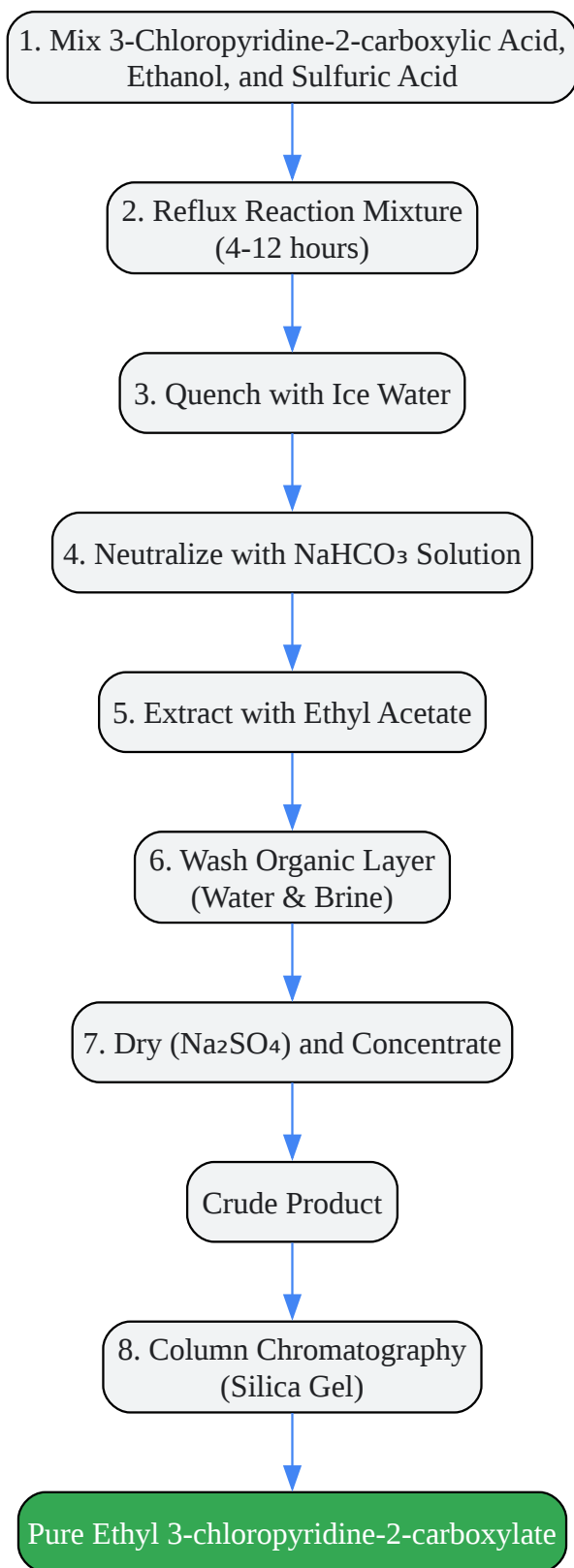
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Chloropyridine-2-carboxylic acid in anhydrous ethanol (e.g., 10-20 fold molar excess).
- **Catalyst Addition:** Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring suspension.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup - Quenching:** After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and water.
- **Neutralization:** Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volumes).
- **Washing:** Combine the organic layers and wash sequentially with water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification: Column Chromatography

The crude product can be purified by silica gel column chromatography.

Procedure:

- Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.
- Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
- Elution: Load the adsorbed crude product onto the column and elute with the chosen solvent system. Collect fractions and monitor by TLC.
- Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **Ethyl 3-chloropyridine-2-carboxylate**.



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Plausible workflow for the synthesis and purification of the title compound.

Spectroscopic Characterization (Expected)

No experimental spectra for this specific compound were found. The following are predictions based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct regions: the aromatic pyridine protons, the ethyl ester protons, and potentially impurity signals.

- Pyridine Protons (3H): Three signals in the aromatic region (δ 7.5-8.8 ppm).
 - H-4: Expected to be a doublet of doublets.
 - H-5: Expected to be a doublet of doublets.
 - H-6: Expected to be a doublet of doublets.
- Ethyl Protons (5H):
 - A quartet (CH₂) deshielded by the adjacent oxygen, likely around δ 4.4-4.6 ppm.
 - A triplet (CH₃) in the upfield region, likely around δ 1.3-1.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display 8 distinct signals.

- Carbonyl Carbon: One signal for the ester C=O, expected in the δ 164-168 ppm range.
- Pyridine Carbons (5C): Five signals in the aromatic region (δ 120-155 ppm). The carbon bearing the chlorine (C-3) and the carbon attached to the ester (C-2) will have characteristic shifts.
- Ethyl Carbons (2C):
 - The O-CH₂ carbon, expected around δ 61-63 ppm.
 - The CH₃ carbon, expected in the upfield region around δ 14-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong carbonyl stretch.

- C=O Stretch: A strong, sharp absorption band around 1720-1740 cm^{-1} , characteristic of an α,β -unsaturated or aromatic ester.
- C-O Stretch: A signal in the fingerprint region, around 1250-1300 cm^{-1} .
- C-Cl Stretch: A signal in the fingerprint region, typically 700-850 cm^{-1} .
- Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm^{-1} region.
- Aromatic C-H Stretches: Signals just above 3000 cm^{-1} .
- Aliphatic C-H Stretches: Signals just below 3000 cm^{-1} .

Mass Spectrometry

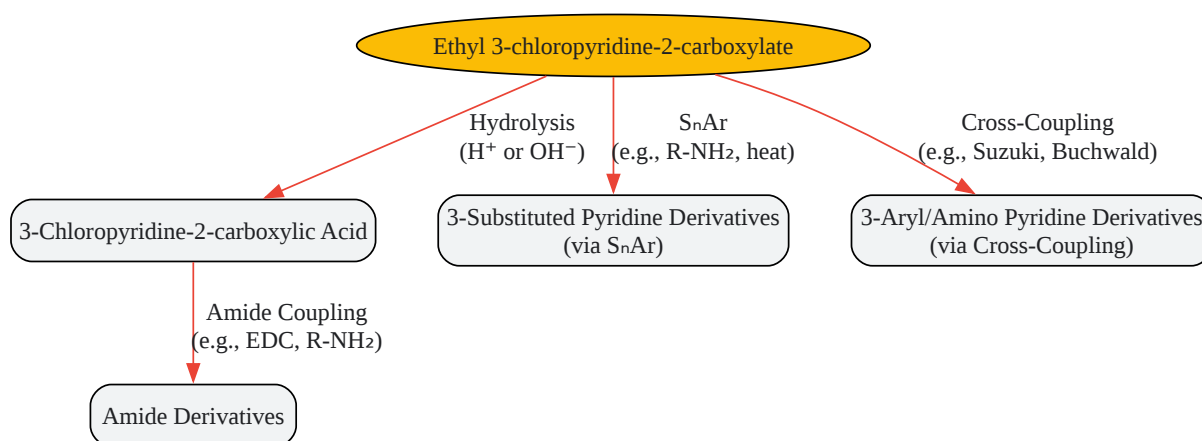
- Molecular Ion (M^+): The electron ionization (EI) mass spectrum should show a molecular ion peak. Due to the presence of chlorine, this will appear as a pair of peaks with a characteristic ~3:1 intensity ratio:
 - $m/z = 185$ (for ^{35}Cl isotope)
 - $m/z = 187$ (for ^{37}Cl isotope)
- Key Fragmentation: A prominent fragment corresponding to the loss of the ethoxy group (-OEt) to give an acylium ion $[\text{M}-45]^+$ is expected.

Reactivity and Applications in Drug Development

Chemical Reactivity

- Ester Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding 3-chloropyridine-2-carboxylic acid under acidic or basic conditions. This carboxylic acid is a key intermediate for forming amides via coupling reactions (e.g., with EDC or HATU).

- **Nucleophilic Aromatic Substitution:** The chloro-substituent on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (S_NAr), although it is less activated than chloro groups at the 2- or 4-positions. Reactions with strong nucleophiles (e.g., amines, alkoxides) at elevated temperatures can replace the chlorine atom.
- **Cross-Coupling Reactions:** The C-Cl bond serves as a handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the introduction of a wide variety of aryl, heteroaryl, or amino substituents at the 3-position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.



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Key reactivity pathways of the title compound.

Role in Drug Discovery

While specific biological targets for **Ethyl 3-chloropyridine-2-carboxylate** are not documented, its structural motifs are prevalent in pharmacologically active molecules. Pyridine carboxylic acids and their derivatives are known to act as enzyme inhibitors, receptor antagonists, and anti-inflammatory agents. This compound serves as a valuable starting material or intermediate for synthesizing more complex molecules for screening in various

therapeutic areas, including oncology, inflammation, and infectious diseases. Its utility lies in its capacity to be elaborated into diverse chemical libraries for hit-to-lead optimization campaigns.

Conclusion

Ethyl 3-chloropyridine-2-carboxylate is a valuable, albeit sparsely documented, chemical building block. This guide has consolidated its known molecular properties and provided a framework for its synthesis, purification, and characterization based on established chemical principles and data from related structures. As a versatile scaffold, it holds potential for the development of novel small-molecule therapeutics. Further experimental investigation is warranted to fully elucidate its physical properties and explore its full range of chemical reactivity and biological applications.

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